molecular formula C20H19N3O6S B3207742 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide CAS No. 1048385-04-1

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B3207742
CAS No.: 1048385-04-1
M. Wt: 429.4 g/mol
InChI Key: UJHQPUOKJJBPRP-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a pyrrolidine-2-carboxamide core linked to a 1,3-dioxo-isoindolyl group and a 4-methoxybenzenesulfonyl moiety.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c1-29-12-7-9-13(10-8-12)30(27,28)23-11-3-6-16(23)19(25)21-15-5-2-4-14-17(15)20(26)22-18(14)24/h2,4-5,7-10,16H,3,6,11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHQPUOKJJBPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of Isoindoline-1,3-dione Moiety: This can be achieved by the cyclization of phthalic anhydride with ammonia or primary amines.

    Introduction of Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of Pyrrolidine-2-carboxamide: The final step involves the coupling of the intermediate with pyrrolidine-2-carboxylic acid or its derivatives under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the isoindoline-1,3-dione moiety can yield isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of isoindoline derivatives.

    Substitution: Formation of various substituted sulfonyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development:

    Therapeutic Agents: Possible use as a therapeutic agent for certain diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Chemical Manufacturing: Use as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The isoindoline-1,3-dione moiety may play a crucial role in binding to active sites, while the sulfonyl and pyrrolidine groups may enhance specificity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

A detailed comparison of key structural and physicochemical properties is provided in Table 1.

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide C₂₁H₁₉N₃O₆S* 465.46 Pyrrolidine-2-carboxamide, isoindole-1,3-dione, sulfonyl
Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide) C₂₂H₂₄N₂O₇S 460.50 Acetamide, methylsulfonyl, ethoxy-methoxyphenyl
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₂F₂N₆O₄S 589.58 Pyrazolopyrimidine, chromenone, fluorophenyl, sulfonamide
(2S,4R)-1-((S)-2-benzamido-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide C₃₁H₃₇N₅O₄S 599.73 Hydroxypyrrolidine, benzamide, methylthiazole

*Estimated based on IUPAC nomenclature.

Key Observations:

  • Core Structure: The target compound shares the isoindole-1,3-dione motif with apremilast but replaces apremilast’s acetamide and ethoxy-methoxyphenyl groups with a 4-methoxybenzenesulfonyl-pyrrolidine system. This substitution likely alters solubility and target binding .
  • Sulfonyl vs. Sulfonamide: Unlike the sulfonamide group in ’s chromenone derivative, the target compound’s sulfonyl group lacks a direct N–H bond, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of isoindole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O5SC_{19}H_{20}N_{2}O_{5}S, with a molecular weight of approximately 396.44 g/mol. The structure features a pyrrolidine ring linked to a sulfonamide moiety and an isoindole derivative, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Phosphodiesterase Inhibition : Similar compounds have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various signaling pathways related to inflammation and immune responses .
  • Anti-inflammatory Effects : The ability to inhibit tumor necrosis factor-alpha (TNF-α) suggests that this compound may possess anti-inflammatory properties. TNF-α is a key cytokine involved in systemic inflammation .
  • G Protein-Coupled Receptor Modulation : The compound may also influence G protein-coupled receptors (GPCRs), which are critical in many physiological processes including mood regulation and pain perception .

Case Studies and Experimental Data

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Demonstrated that PDE4 inhibitors can reduce inflammation in animal models.
Highlighted the safety profile of similar compounds in preclinical trials with no adverse effects on thyroid function.
Investigated the structure-activity relationship (SAR) of isoindole derivatives, showing that modifications can enhance potency against specific biological targets.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Chronic Inflammatory Diseases : Its anti-inflammatory properties may be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Neurological Disorders : By modulating cAMP levels and influencing GPCRs, it could have implications for treating mood disorders or neurodegenerative diseases.

Q & A

Q. Table 1: Typical Crystallographic Parameters (Example)

ParameterValue
Space GroupP21/c
Unit Cell (Å)a=5.23, b=10.45, c=15.67
R-factor (%)3.2
Resolution (Å)0.84
Refinement SoftwareSHELXL-2018
Adapted from isoindole-derivative studies

Q. Table 2: Recommended Bioassay Conditions

Assay TypeCell Line/ModelKey MetricsReference Method
Radioligand BindingCHO-hV1b receptorsIC50, Ki values
Plasma StabilitySprague-Dawley ratsHalf-life (t1/2)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

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